molecular formula C21H25NO3 B7351859 (2R,3R)-N-[[4-(2-hydroxyethyl)phenyl]methyl]-2-phenyloxane-3-carboxamide

(2R,3R)-N-[[4-(2-hydroxyethyl)phenyl]methyl]-2-phenyloxane-3-carboxamide

Numéro de catalogue B7351859
Poids moléculaire: 339.4 g/mol
Clé InChI: BIKQSQPOOQVBSS-UXHICEINSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2R,3R)-N-[[4-(2-hydroxyethyl)phenyl]methyl]-2-phenyloxane-3-carboxamide, also known as LY2979165, is a selective and potent inhibitor of cholesteryl ester transfer protein (CETP). CETP is a plasma protein that plays a crucial role in the transfer of lipids between lipoproteins. The inhibition of CETP by LY2979165 has shown potential in the treatment of dyslipidemia, a condition characterized by abnormal levels of lipids in the blood.

Mécanisme D'action

(2R,3R)-N-[[4-(2-hydroxyethyl)phenyl]methyl]-2-phenyloxane-3-carboxamide works by inhibiting CETP, which is responsible for transferring cholesteryl esters from HDL to LDL and very-low-density lipoprotein (VLDL). Inhibition of CETP results in an increase in HDL cholesterol levels and a decrease in LDL and VLDL cholesterol levels. This mechanism of action has been shown to be effective in reducing the risk of cardiovascular disease.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical and clinical studies. These effects include an increase in HDL cholesterol levels, a decrease in LDL and VLDL cholesterol levels, and a reduction in triglyceride levels. It has also been shown to improve endothelial function, reduce inflammation, and improve insulin sensitivity.

Avantages Et Limitations Des Expériences En Laboratoire

(2R,3R)-N-[[4-(2-hydroxyethyl)phenyl]methyl]-2-phenyloxane-3-carboxamide has several advantages for lab experiments. It is a highly selective and potent inhibitor of CETP, which makes it an ideal tool for studying the role of CETP in lipid metabolism. It has also been shown to be safe and well-tolerated in clinical trials. However, one limitation of this compound is its high cost, which may limit its use in some research settings.

Orientations Futures

There are several future directions for research on (2R,3R)-N-[[4-(2-hydroxyethyl)phenyl]methyl]-2-phenyloxane-3-carboxamide. One area of interest is the potential use of this compound in combination with other lipid-lowering agents such as statins. Another area of interest is the potential use of this compound in the treatment of other lipid-related disorders such as non-alcoholic fatty liver disease. Further studies are also needed to determine the long-term safety and efficacy of this compound in humans.
Conclusion:
This compound is a promising drug candidate for the treatment of dyslipidemia and other lipid-related disorders. Its ability to inhibit CETP and improve lipid profiles has been demonstrated in preclinical and clinical studies. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Méthodes De Synthèse

(2R,3R)-N-[[4-(2-hydroxyethyl)phenyl]methyl]-2-phenyloxane-3-carboxamide is synthesized via a multi-step process that involves the coupling of two key intermediates, 2-phenyloxan-3-carboxylic acid and 4-(2-hydroxyethyl)benzylamine, followed by subsequent purification steps. The final product is obtained as a white crystalline solid with a purity of over 99%.

Applications De Recherche Scientifique

(2R,3R)-N-[[4-(2-hydroxyethyl)phenyl]methyl]-2-phenyloxane-3-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of dyslipidemia. Several preclinical and clinical studies have demonstrated its ability to increase high-density lipoprotein (HDL) cholesterol levels and decrease low-density lipoprotein (LDL) cholesterol levels, which are key risk factors for cardiovascular disease. It has also shown potential in the treatment of other lipid-related disorders such as atherosclerosis and diabetes.

Propriétés

IUPAC Name

(2R,3R)-N-[[4-(2-hydroxyethyl)phenyl]methyl]-2-phenyloxane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c23-13-12-16-8-10-17(11-9-16)15-22-21(24)19-7-4-14-25-20(19)18-5-2-1-3-6-18/h1-3,5-6,8-11,19-20,23H,4,7,12-15H2,(H,22,24)/t19-,20+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKQSQPOOQVBSS-UXHICEINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(OC1)C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](OC1)C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.